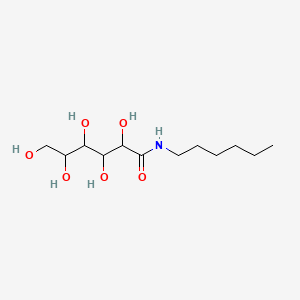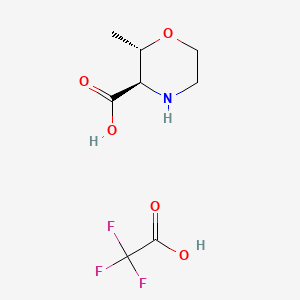
4,6-Dichloro-5-fluoro-2-isopropylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dichloro-5-fluoro-2-isopropylpyrimidine is a heterocyclic organic compound with the molecular formula C7H7Cl2FN2 It is characterized by the presence of chlorine and fluorine atoms attached to a pyrimidine ring, along with an isopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-5-fluoro-2-isopropylpyrimidine typically involves the following steps:
Preparation of 4,6-Dihydroxy-5-fluoropyrimidine: This intermediate is synthesized from 2-diethyl fluoropropionate and formamidine acetate in the presence of sodium methoxide.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be cost-effective, environmentally friendly, and to produce high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions: 4,6-Dichloro-5-fluoro-2-isopropylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines (e.g., methylamine) or thiols (e.g., thiophenol) are used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) may be employed.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 4,6-diamino-5-fluoro-2-isopropylpyrimidine can be formed.
Oxidation Products: Oxidation can lead to the formation of pyrimidine N-oxides.
Reduction Products: Reduction can yield partially or fully reduced pyrimidine derivatives.
Aplicaciones Científicas De Investigación
4,6-Dichloro-5-fluoro-2-isopropylpyrimidine has diverse applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to nucleotides.
Mecanismo De Acción
The mechanism of action of 4,6-Dichloro-5-fluoro-2-isopropylpyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparación Con Compuestos Similares
- 4,6-Dichloro-5-fluoropyrimidine
- 4,6-Dichloro-2-isopropylpyrimidine
- 5-Fluoro-2-isopropylpyrimidine
Comparison: 4,6-Dichloro-5-fluoro-2-isopropylpyrimidine is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical reactivity and biological activity. Compared to its analogs, this compound exhibits enhanced stability and specificity in its interactions with biological targets, making it a valuable tool in research and industrial applications .
Propiedades
Fórmula molecular |
C7H7Cl2FN2 |
|---|---|
Peso molecular |
209.05 g/mol |
Nombre IUPAC |
4,6-dichloro-5-fluoro-2-propan-2-ylpyrimidine |
InChI |
InChI=1S/C7H7Cl2FN2/c1-3(2)7-11-5(8)4(10)6(9)12-7/h3H,1-2H3 |
Clave InChI |
CEXQVJMMOGOAQZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NC(=C(C(=N1)Cl)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


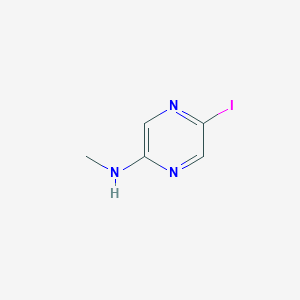
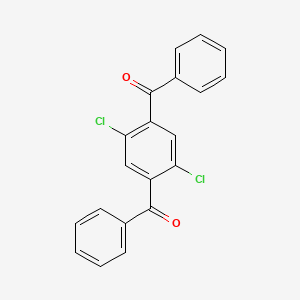





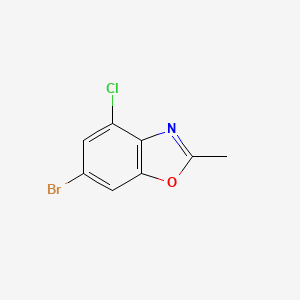
![5-Methylsulfanyl-3-propan-2-yl-3a,6-dihydropyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B15131969.png)
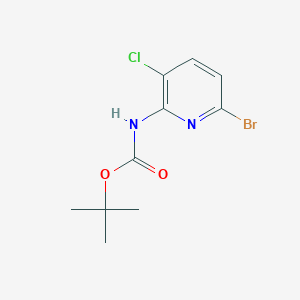
![Urea, N,N-diethyl-N'-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B15131972.png)
